molecular formula C6H5NO3S B2674478 5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid CAS No. 89380-72-3

5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid

Cat. No. B2674478
CAS RN: 89380-72-3
M. Wt: 171.17
InChI Key: VWAPTTQOELWCFX-UHFFFAOYSA-N
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Description

5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Chemical Reactions Analysis

Thiazole, the parent compound, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The specific chemical reactions involving 5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid are not provided in the search results.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body . “5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid” could potentially be used in the synthesis of these indole derivatives.

Antileishmanial and Antimalarial Applications

Some compounds with similar structures have shown potent in vitro antipromastigote activity . Therefore, “5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid” might also have potential applications in antileishmanial and antimalarial treatments.

Antimicrobial Applications

Hydrazide-hydrazones, a class of compounds that can be synthesized from carboxylic acids, have been reported to have significant antimicrobial activity . “5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid” could potentially be used to synthesize novel hydrazide-hydrazones with antimicrobial properties.

Synthesis of Alkaloids

Alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms, have a wide range of pharmacological activities. “5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid” could potentially be used in the synthesis of novel alkaloids .

Development of New Drugs

Given its potential applications in the synthesis of biologically active compounds and its possible antimicrobial properties, “5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid” could be used in the development of new drugs .

Research in Organic Chemistry

“5-Formyl-3-methyl-1,2-thiazole-4-carboxylic acid” could be used as a starting material in various organic reactions, contributing to the advancement of research in organic chemistry .

properties

IUPAC Name

5-formyl-3-methyl-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c1-3-5(6(9)10)4(2-8)11-7-3/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAPTTQOELWCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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